molecular formula C6H12ClNO2S B13894876 3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride

3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride

Katalognummer: B13894876
Molekulargewicht: 197.68 g/mol
InChI-Schlüssel: AQAADIUBEVELEY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride is a chemical compound with the molecular formula C6H11NO2S and a molecular weight of 161.22 g/mol. This compound is primarily used in scientific research and is not intended for human or veterinary use.

Vorbereitungsmethoden

The synthesis of 3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride involves several steps. The starting material is typically a bicyclo[1.1.1]pentane derivative, which undergoes a series of reactions to introduce the methylsulfonyl and amine groups. The final step involves the formation of the hydrochloride salt to enhance the compound’s stability and solubility .

Analyse Chemischer Reaktionen

3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It can be used to study the effects of specific functional groups on biological systems.

    Medicine: It is used in the development of new pharmaceuticals and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

3-Methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride can be compared to other similar compounds, such as:

    3-(Trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride: This compound has a trifluoromethyl group instead of a methylsulfonyl group, which can significantly alter its chemical properties and biological activity.

    3-Methanesulfonylbicyclo[1.1.1]pentan-1-amine: This compound lacks the hydrochloride salt, which can affect its solubility and stability.

The uniqueness of this compound lies in its specific functional groups and their arrangement, which confer distinct chemical and biological properties .

Eigenschaften

Molekularformel

C6H12ClNO2S

Molekulargewicht

197.68 g/mol

IUPAC-Name

3-methylsulfonylbicyclo[1.1.1]pentan-1-amine;hydrochloride

InChI

InChI=1S/C6H11NO2S.ClH/c1-10(8,9)6-2-5(7,3-6)4-6;/h2-4,7H2,1H3;1H

InChI-Schlüssel

AQAADIUBEVELEY-UHFFFAOYSA-N

Kanonische SMILES

CS(=O)(=O)C12CC(C1)(C2)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.